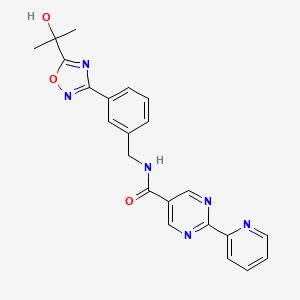

Seclidemstat

描述

西利地斯达是一种针对赖氨酸特异性脱甲基酶1(LSD1)的小分子抑制剂,LSD1是一种通过组蛋白和非组蛋白蛋白的脱甲基化来调节基因表达的酶。 该化合物在治疗多种癌症方面显示出前景,包括骨髓增生异常综合征、慢性粒单核细胞白血病和FET重排肉瘤 .

科学研究应用

西利地斯达具有广泛的科学研究应用:

化学: 用作工具化合物来研究LSD1在表观遗传调控中的作用。

生物学: 研究其对基因表达和细胞分化的影响。

作用机制

西利地斯达通过抑制LSD1的酶活性来发挥作用,LSD1参与组蛋白蛋白赖氨酸残基的脱甲基化。这种抑制导致基因表达发生变化,影响细胞过程,如增殖、分化和凋亡。 西利地斯达还会破坏LSD1的支架功能,进一步影响其在转录调控中的作用 .

安全和危害

未来方向

Seclidemstat is currently being studied in a Phase 1/2 trial for its effectiveness in treating Ewing sarcoma and FET-rearranged sarcomas . The interim results from this trial indicate that first- and second-relapse Ewing sarcoma patients treated with this compound in combination with topotecan and cyclophosphamide who achieve disease control may have an increased time to tumor progression (TTP) compared with treatment of topotecan and cyclophosphamide alone .

生化分析

Biochemical Properties

Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .

Cellular Effects

This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .

Transport and Distribution

准备方法

西利地斯达的合成涉及多个步骤,从关键中间体的制备开始最后一步涉及酰肼键的形成 . 工业生产方法侧重于优化反应条件以确保高产率和纯度,通常涉及使用先进的纯化技术,如重结晶和色谱法 .

化学反应分析

西利地斯达会经历各种化学反应,包括:

氧化: 西利地斯达可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以将西利地斯达转化为还原形式,它们可能具有不同的生物活性。

这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .

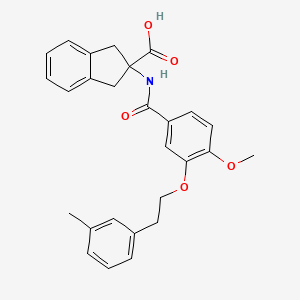

相似化合物的比较

西利地斯达属于一类LSD1抑制剂,其中包括以下化合物:

依达地斯达(ORY-1001): 另一种有效的LSD1抑制剂,在肿瘤学中具有类似的应用。

GSK2879552: 一种LSD1抑制剂,其化学结构不同但作用机制相似。

博美地斯达(IMG-7289): 一种用于治疗血液系统恶性肿瘤的LSD1抑制剂。

普鲁地斯达(CC-90011):

属性

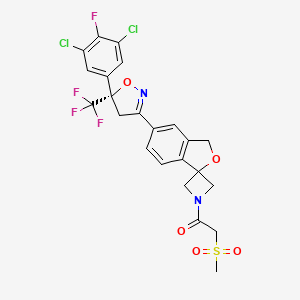

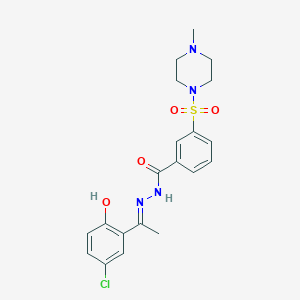

IUPAC Name |

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSQDUZRRVBYLA-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423715-37-0 | |

| Record name | SP-2577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclidemstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seclidemstat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)